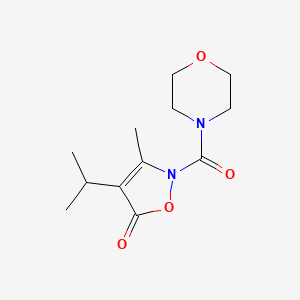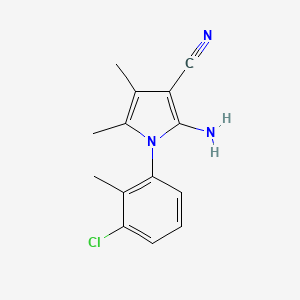![molecular formula C26H33O2P B12869556 Dicyclohexyl(6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine](/img/structure/B12869556.png)
Dicyclohexyl(6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexyl(6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine is a complex organophosphorus compound with the molecular formula C26H33O2P. This compound is known for its unique structure, which includes a phosphine group attached to a dioxocin ring system. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine typically involves the reaction of dicyclohexylphosphine with 6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclohexyl(6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine group would yield phosphine oxides, while substitution reactions could produce a variety of substituted phosphine derivatives.
Applications De Recherche Scientifique
Dicyclohexyl(6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine is used in several scientific research fields, including:
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of Dicyclohexyl(6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine involves its interaction with molecular targets through the phosphine group. This interaction can influence various biochemical pathways, depending on the specific application. For example, in catalysis, the compound can act as a ligand, facilitating the formation of active catalytic species.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand in catalysis.
Dicyclohexylphosphine: Similar in structure but lacks the dioxocin ring system.
6,7-Dihydrodibenzo[e,g][1,4]dioxocin: The parent compound without the phosphine group.
Uniqueness
Dicyclohexyl(6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine is unique due to the presence of both the dioxocin ring system and the dicyclohexylphosphine group. This combination imparts distinctive chemical properties, making it valuable in specific research and industrial applications.
Propriétés
Formule moléculaire |
C26H33O2P |
|---|---|
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
dicyclohexyl(8,11-dioxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaen-3-yl)phosphane |
InChI |
InChI=1S/C26H33O2P/c1-3-10-20(11-4-1)29(21-12-5-2-6-13-21)25-17-9-16-24-26(25)22-14-7-8-15-23(22)27-18-19-28-24/h7-9,14-17,20-21H,1-6,10-13,18-19H2 |
Clé InChI |
RCCWIUJVRGZELA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC4=C3C5=CC=CC=C5OCCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine)](/img/structure/B12869474.png)
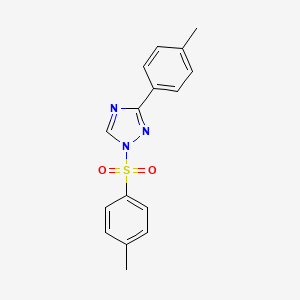
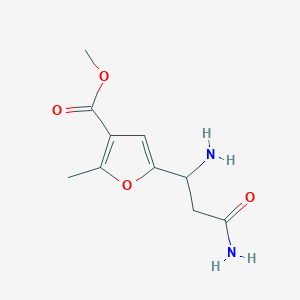
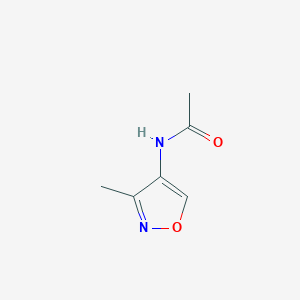
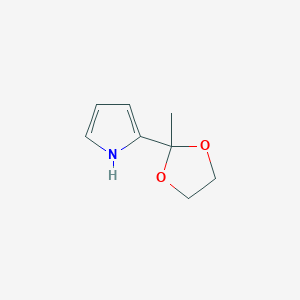
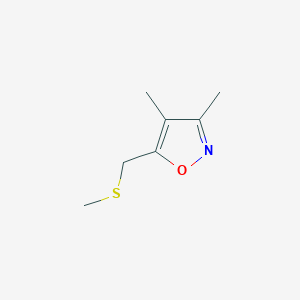
![Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)](/img/structure/B12869510.png)
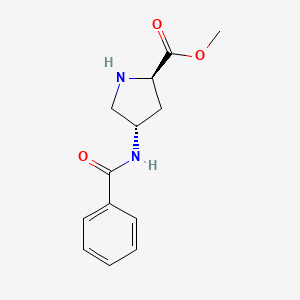
![5-(4-(Benzyloxy)-3-methoxyphenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one](/img/structure/B12869519.png)
![4-([1,1'-Biphenyl]-4-yl)-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12869526.png)
![1,2-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12869527.png)
![2-Hydroxy-2-(2-methoxybenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12869534.png)
